N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2-methoxy-4-aminobenzofuran-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .
Scientific Research Applications
N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-chlorophenyl)carbamothioyl]amino}-4-pentylcyclohexane-1-carboxamide
- N-{[(4-chlorophenyl)carbamothioyl]amino}-3,3-dimethoxypropanamide
Uniqueness
N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[(4-chlorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S/c1-31-20-13-17(26-24(33)28-22(29)14-6-8-16(25)9-7-14)10-11-18(20)27-23(30)21-12-15-4-2-3-5-19(15)32-21/h2-13H,1H3,(H,27,30)(H2,26,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHQBDWKNBPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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